An In-depth Technical Guide to Methyl 2-bromo-4-(difluoromethyl)benzoate
An In-depth Technical Guide to Methyl 2-bromo-4-(difluoromethyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Methyl 2-bromo-4-(difluoromethyl)benzoate, a halogenated aromatic ester of significant interest in synthetic chemistry. Due to its status as a specialized research chemical, publicly available experimental data is limited. This document bridges that gap by presenting a combination of calculated physicochemical properties, a proposed, chemically sound synthetic pathway, and predicted spectroscopic data based on established chemical principles. The guide is intended for researchers, chemists, and professionals in drug discovery and materials science who may utilize this compound as a versatile chemical building block.
Chemical Identity and Structure
Methyl 2-bromo-4-(difluoromethyl)benzoate is a polysubstituted benzene derivative. The strategic placement of its functional groups—a bromine atom, a difluoromethyl group, and a methyl ester—makes it a valuable intermediate for introducing complex motifs in organic synthesis. The bromine atom is amenable to cross-coupling reactions, the ester can be hydrolyzed or converted to an amide, and the difluoromethyl group is a key bioisostere in medicinal chemistry.
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Caption: Chemical structure of Methyl 2-bromo-4-(difluoromethyl)benzoate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₉H₇BrF₂O₂ | Calculated |
| Molecular Weight | 265.05 g/mol | Calculated |
| Monoisotopic Mass | 263.95975 Da | Calculated |
| Appearance | Predicted: Colorless to pale yellow solid or liquid | Inferred |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Methanol); Insoluble in water. | Inferred |
| XLogP3 | ~3.1 | Predicted[1] |
Proposed Synthesis and Purification Protocol
As no direct synthesis is published, a robust and logical three-step synthetic route is proposed, starting from the commercially available 4-Bromo-2-methylbenzoic acid. This pathway employs well-established transformations in organic chemistry.
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Caption: Proposed workflow for synthesis and purification.
Step-by-Step Methodology:
Step 1: Synthesis of Methyl 4-bromo-2-methylbenzoate
This initial step is a classic Fischer esterification, converting the carboxylic acid to its corresponding methyl ester to protect the acid functionality during subsequent radical reactions.[2][3]
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Reaction Setup: To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.
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Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 4-bromo-2-methylbenzoate, which can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate
This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).[4]
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Reaction Setup: Dissolve the methyl 4-bromo-2-methylbenzoate (1.0 eq) from the previous step in carbon tetrachloride (CCl₄). Add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
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Reflux: Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp to facilitate the initiation. The reaction is often complete within 2-4 hours.
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Work-up: Cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Isolation: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product is the benzylic bromide.
Step 3: Synthesis of Methyl 2-bromo-4-(difluoromethyl)benzoate
The final step is a nucleophilic fluorination to replace the bromine with fluorine atoms. This is the most challenging step and may require optimization. Using a fluorinating agent like silver(I) fluoride (AgF) or antimony trifluoride is a common approach.
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Reaction Setup: In a flask protected from light, dissolve the crude methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in an anhydrous, aprotic solvent like acetonitrile.
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Fluorination: Add a suitable fluorinating agent (e.g., AgF, 2.2 eq). The reaction may require heating to proceed at a reasonable rate. Monitor carefully by TLC or GC-MS.
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Work-up: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.
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Purification: Concentrate the filtrate and purify the residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the final product, Methyl 2-bromo-4-(difluoromethyl)benzoate.
Spectroscopic Analysis and Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The following section details the predicted spectral data.
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Caption: Logical workflow for analytical characterization.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.
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Aromatic Protons (3H): These will appear in the range of δ 7.5-8.0 ppm . Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., a doublet, a doublet of doublets).[5][6]
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Difluoromethyl Proton (1H, -CHF₂): This proton will appear as a characteristic triplet in the range of δ 6.6-7.3 ppm . The triplet arises from coupling to the two adjacent fluorine atoms (¹J_HF ≈ 50-60 Hz).[7]
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Methyl Ester Protons (3H, -OCH₃): A sharp singlet will be observed around δ 3.9 ppm .[5]
¹³C NMR (Carbon NMR)
The ¹³C NMR will provide information on the carbon skeleton.
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Carbonyl Carbon (C=O): Expected around δ 164-168 ppm .
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Aromatic Carbons (6C): Signals will appear between δ 120-140 ppm . Carbons attached to bromine and the difluoromethyl group will be influenced accordingly.
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Difluoromethyl Carbon (-CHF₂): This carbon will show a triplet due to C-F coupling (¹J_CF ≈ 235-245 Hz) and is expected around δ 110-115 ppm .
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Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm .
IR (Infrared) Spectroscopy
The IR spectrum is used to identify key functional groups.
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C=O Stretch (Ester): A strong, sharp absorption band around 1720-1735 cm⁻¹ .[8][9]
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C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ .[10]
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C-H Stretch (Aliphatic): Bands from the methyl group around 2950-2980 cm⁻¹ .[8][10]
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C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.[8]
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C-F Stretch: Strong absorptions typically found in the 1000-1100 cm⁻¹ range.
MS (Mass Spectrometry)
Mass spectrometry will confirm the molecular weight.
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Molecular Ion (M⁺): The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z = 264 and m/z = 266, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).
Applications in Research and Drug Development
Methyl 2-bromo-4-(difluoromethyl)benzoate is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups.
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Medicinal Chemistry: The difluoromethyl (CHF₂) group is a highly sought-after functional group in drug design. It serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving metabolic stability and modulating lipophilicity and cell membrane permeability without being sterically demanding.
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Cross-Coupling Reactions: The bromine atom at the 2-position provides a handle for Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or nitrogen-based substituents.
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Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making this scaffold attractive for the synthesis of novel pesticides and herbicides.
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Materials Science: The unique electronic properties imparted by the fluorine and bromine atoms make this a potential building block for functional organic materials, such as those used in organic electronics.
Safety and Handling
As no specific safety data sheet (SDS) exists for this compound, handling procedures should be based on those for structurally related, hazardous chemicals. An analysis of compounds like Methyl 2-bromo-4-fluorobenzoate suggests the following precautions.[11][12]
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General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
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Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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-
First Aid:
-
If Inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
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-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
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PubChem. Methyl-4-Bromo-2-(trifluoromethyl)benzoate. [Link]
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Forel, M. T., et al. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. [Link]
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El-Bardan, A. A., et al. Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. [Link]
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Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]
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National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. PubMed Central. [Link]
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ResearchGate. Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. [Link]
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Sylvester, E. D., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. SciSpace. [Link]
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Sylvester, E. D., et al. Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate. SciSpace. [Link]
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Royal Society of Chemistry. Vibrational spectroscopy of Methyl benzoate. [Link]
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University Course Material. Lab5 procedure esterification. [Link]
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Royal Society of Chemistry. Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]
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PubChemLite. Methyl 4-bromo-2-(difluoromethyl)benzoate. [Link]
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Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Global Scientific Journals. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
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University of Liverpool. ¹H NMR Chemical Shifts. [Link]
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e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
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PubChem. (Difluoromethyl)benzene. [Link]
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PubChemLite. Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester. [Link]
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
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International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
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